Benzyl N-hydroxycarbamate

Catalog No.
S749053
CAS No.
3426-71-9
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-hydroxycarbamate

CAS Number

3426-71-9

Product Name

Benzyl N-hydroxycarbamate

IUPAC Name

benzyl N-hydroxycarbamate

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)

InChI Key

PQBSPTAPCMSZAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NO

Synonyms

Benzyl N-Hydroxycarbamate;

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NO

Organocatalytic Methoxycarbonylation of Benzylic Alcohols

Specific Scientific Field: Organocatalysis and Flow Chemistry

Summary: An organocatalytic continuous flow process has been developed for the preparation of non-symmetric benzyl carbonate derivatives. This method selectively converts diversely substituted benzylic alcohols into their corresponding benzyl carbonates using dimethyl carbonate as a reagent and solvent. The reaction occurs under mild conditions and short residence time, making it suitable for continuous flow protocols .

Experimental Procedure:
Results:

Stable Benzyl N-Hydroxycarbamates

Specific Scientific Field: Organic Synthesis and Medicinal Chemistry

Summary: Benzyl methyl carbonates, derived from benzyl N-hydroxycarbamates, serve as stable, low-toxicity surrogates of chloroformates. These compounds find applications in various fields, including drug synthesis, where they can be used as intermediates for valuable molecules.

Experimental Procedure:
Results:

Benzyl N-hydroxycarbamate is an organic compound characterized by the presence of a benzyl group attached to a carbamate functional group that features a hydroxylamine moiety. The chemical structure can be represented as C10_{10}H12_{12}N2_{2}O3_{3}, where the hydroxylamine contributes to its reactivity and biological activity. This compound plays a significant role in synthetic organic chemistry, particularly in the synthesis of hydroxamic acids, which are important in various biological and medicinal applications.

  • Alkylation Reactions: It can undergo N-alkylation to form various derivatives. For instance, when treated with alkyl halides in the presence of a base, it yields N-alkyl derivatives that can be further functionalized .
  • Rearrangement Reactions: Benzyl N-hydroxycarbamate can react with nitro-substituted aromatic compounds, resulting in the formation of benzyl N-(nitrophenoxy)carbamates through electrophilic substitution .
  • C–N Bond Formation: This compound can also undergo biocatalytically activated C–N bond formation through nitroso ene reactions or Diels–Alder cycloadditions, showcasing its versatility in synthetic pathways .

Benzyl N-hydroxycarbamate exhibits significant biological activities, primarily due to its ability to form hydroxamic acids upon hydrolysis. Hydroxamic acids are known for their chelation properties with metal ions, particularly iron(III), making them useful in therapeutic applications such as:

  • Antitumor Activity: Hydroxamic acids derived from benzyl N-hydroxycarbamate have been studied for their potential as antitumor agents due to their ability to inhibit histone deacetylases .
  • Antibacterial Properties: Some derivatives demonstrate antibacterial activity, making them candidates for further development in medicinal chemistry .

The synthesis of benzyl N-hydroxycarbamate typically involves the reaction of benzylhydroxylamine with an appropriate carbonyl compound, such as ethyl chloroformate. The general procedure includes:

  • Formation of the Carbamate: Benzylhydroxylamine is reacted with ethyl chloroformate in a basic medium (e.g., pyridine) at room temperature.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure benzyl N-hydroxycarbamate .

Alternative methods include one-pot reactions that simplify the synthesis process by integrating multiple steps into a single reaction vessel .

Benzyl N-hydroxycarbamate finds applications across various fields:

  • Medicinal Chemistry: It serves as a precursor for the synthesis of hydroxamic acids used in cancer treatment and as metal ion chelators.
  • Synthetic Organic Chemistry: Its derivatives are utilized in creating complex molecules through various synthetic routes.
  • Biochemical Research: It is employed in studies involving enzyme inhibition and metal ion interactions.

Interaction studies involving benzyl N-hydroxycarbamate focus on its chelation properties and biological interactions:

  • Metal Ion Binding: Research indicates that hydroxamic acids derived from this compound effectively bind to metal ions, influencing their bioavailability and activity in biological systems .
  • Enzyme Interaction: Studies have shown that these compounds can inhibit specific enzymes, providing insights into their potential therapeutic roles .

Benzyl N-hydroxycarbamate shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Benzoyl N-hydroxycarbamateAromatic carbamateMore potent against certain metal ions
Phenyl N-hydroxycarbamateAromatic carbamateExhibits different biological activities
Acetyl N-hydroxycarbamateAliphatic carbamateLower solubility compared to benzyl derivatives
Benzylhydroxamic acidHydroxamic acidDirectly involved in metal ion chelation

Benzyl N-hydroxycarbamate is particularly noted for its ability to form stable complexes with metal ions and its role as a versatile precursor for synthesizing biologically active compounds.

This comprehensive overview emphasizes the significance of benzyl N-hydroxycarbamate in both synthetic chemistry and biological applications, showcasing its multifaceted roles and potential for further research and development.

Historical Evolution of Carbamate Synthesis Techniques

The synthesis of N-hydroxycarbamates dates to mid-20th-century efforts to optimize peptide protection strategies. Early methods relied on hydroxylamine derivatives and alkyl chloroformates, as exemplified by the reaction of hydroxylamine hydrochloride with benzyl chloroformate in alkaline media. For instance, the 1966 RSC study demonstrated that hydroxylamine and ethyl chloroformate form N-hydroxycarbamates via nucleophilic substitution, yielding ~70% purity. However, these methods faced challenges with side reactions (e.g., over-alkylation) and required stringent pH control.

A breakthrough emerged with the Bergmann-Zervas method, which introduced benzyl chloroformate (Z-chloride) as a protecting agent for amines. This approach enabled the synthesis of benzyl N-hydroxycarbamate by reacting hydroxylamine with benzyl chloroformate under basic conditions, avoiding racemization:

$$
\text{NH}2\text{OH} + \text{ClCO}2\text{Bn} \xrightarrow{\text{NaOH}} \text{BnOCO-NH-OH} + \text{NaCl} + \text{H}_2\text{O}
$$

Despite its utility, this method required toxic reagents like phosgene for chloroformate synthesis, prompting safer alternatives.

Novel Catalytic Approaches in N-Hydroxycarbamate Formation

Zinc-Mediated Reductive Amination Strategies

Zinc powder in aqueous alkaline media has emerged as a green alternative for reductive amination. A 2011 study reported 82% yield for secondary amine synthesis using benzaldehyde and benzylamine in 5% KOH, with zinc dust as the reductant. Applied to N-hydroxycarbamates, this method minimizes byproducts like hydrodimers (<8%) and avoids hazardous solvents. Key advantages include:

  • Room-temperature reactions (20–25°C)
  • Water as a solvent, enhancing sustainability
  • Compatibility with electron-deficient aldehydes (e.g., furfural).

Copper-Catalyzed Allylic Alkylation Reactions

Copper catalysis enables stereoselective synthesis of allylic carbamates. A 2014 JACS study utilized a chiral N-heterocyclic carbene ligand with Cu(I) to achieve γ-branch selectivity (90% ee) in allylic alkylation. While primarily applied to terminal alkynes, this method’s adaptability to N-hydroxycarbamates is under exploration, particularly for propargylic amines.

Solid-Phase Synthesis and Protecting Group Strategies

Solid-phase synthesis using Merrifield resin and CO₂ has streamlined carbamate production. A 2023 ACS Omega protocol achieved 92% yield by reacting primary amines with CO₂ and alkyl halides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). For benzyl N-hydroxycarbamate, this method offers:

  • Column-free purification via acidic washes
  • Continuous-flow compatibility, reducing reaction times to 50 minutes.

Protecting group strategies remain pivotal. The Z-group (benzyloxycarbonyl) introduced via benzyl chloroformate prevents undesired side reactions during peptide synthesis. Post-synthesis, the Z-group is cleaved via hydrogenolysis, preserving the N-hydroxycarbamate backbone.

Microwave-Assisted and Flow Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes. A 2012 study achieved 85% yield for carbamates using solvent-free grinding and microwave irradiation, though N-hydroxy derivatives require further optimization.

Flow chemistry innovations, such as the 2023 continuous CO₂-based method, enhance scalability and safety. By integrating gas-liquid microreactors, this approach achieves >90% conversion for primary amines, with potential for industrial-scale N-hydroxycarbamate production.

Electrophilic Activation Pathways in Carbamate Chemistry

Benzyl N-hydroxycarbamate serves as a precursor to nitrosoformate intermediates, which exhibit ambident electrophilic character. Under copper catalysis and aerobic oxidation conditions, these intermediates undergo α-amination reactions with β-ketoesters (Figure 1A). The process involves three coordinated steps:

  • Ligand Exchange: Chloride ligands on the copper center are replaced by acetate anions, lowering the activation barrier for subsequent steps [6].
  • Intermediate Isomerization: The nitrosoformate adopts a planar configuration, enabling simultaneous interaction with the Lewis acid catalyst and nucleophilic substrate [1].
  • Electrophilic Attack: The β-ketoester enolate attacks the electrophilic nitrogen center, followed by proton transfer to yield the α-aminated product [1] [2].

Table 1 summarizes key experimental parameters for nitrosoformate-mediated reactions:

SubstrateCatalyst SystemYield (%)Reaction Time (h)Reference
Ethyl acetoacetateCu(OAc)₂, O₂8212 [1]
Methyl benzoylformateZn, THF/H₂O788 [2]

The zinc-mediated synthesis of N-aryl-N-hydroxy carbamates provides critical insights into electronic effects. Electron-withdrawing substituents on the aryl group accelerate nitrosoformate generation by stabilizing the transition state through resonance effects [2]. This aligns with NMR studies showing downfield shifts of the carbamate carbonyl (δ = 154–155 ppm) upon nitrosoformate formation [2].

Transition Metal-Mediated C–H Functionalization Mechanisms

Palladium and copper complexes enable direct C–H functionalization using benzyl N-hydroxycarbamate as a nitrogen source. Two competing pathways dominate:

Pathway A (Electrophilic Substitution):
Copper-oxyl species generated from N-hydroxycarbamate decomposition act as electrophiles. For example, TpᴬᶜCu–O· intermediates insert into aromatic C–H bonds with para selectivity (Figure 1B) [4]. Kinetic isotope effects (kH/kD = 2.1–2.4) confirm C–H cleavage as the rate-determining step [4].

Pathway B (Radical Rebound):
Palladium(IV) intermediates facilitate hydrogen abstraction followed by radical recombination. Acetate ligands play a dual role in:

  • Stabilizing high-valent Pd centers through chelation [6]
  • Acting as intramolecular bases during C–H activation [6]

Table 2 compares catalytic systems for C–H amination:

Metal CenterLigand EnvironmentTurnover Frequency (h⁻¹)Selectivity (%)
Cu(I)Tris(pyrazolyl)borate4582 (para)
Pd(IV)Tris(2-pyridyl)methane2891 (ortho)

The palladium-catalyzed carbonylative cyclization of aryl alkynes demonstrates N-hydroxycarbamate’s role in tandem hydroaminocarbonylation-Lossen rearrangement sequences [5]. Kinetic studies reveal first-order dependence on both Pd catalyst and carbamate concentration, suggesting a pre-equilibrium step involving oxidative addition [5].

Computational Modeling of Reaction Transition States

Density functional theory (DFT) calculations (B3LYP/6-31G**) provide atomic-level resolution of key steps:

Nitrosoformate Formation:
The transition state for zinc-mediated reduction of nitroarenes shows:

  • A distorted tetrahedral Zn center (bond angles: 102–117°)
  • Concerted proton transfer from water to the nitro group [2]
  • Activation energy (ΔG‡) of 18.3 kcal/mol, consistent with experimental rates [2]

C–H Activation:
For copper-oxyl species, the electrophilic substitution pathway exhibits:

  • A late transition state with 85% C–O bond formation
  • Significant spin density (0.78 e⁻) on the oxygen atom [4]
  • Electric field gradients (1.2–1.5 V/Å) directing substrate orientation [3]

Metal-Carbamate Interactions:
MD simulations of Pd(IV) complexes reveal:

  • Transient Pd–O(carbamate) distances of 2.1–2.3 Å
  • Charge transfer (0.15–0.22 e⁻) from acetate to Pd center [6]
  • Solvent reorganization energy contributing 30% to activation barriers [6]

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

3426-71-9

Wikipedia

Benzyl N-hydroxycarbamate

Dates

Modify: 2023-09-15

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